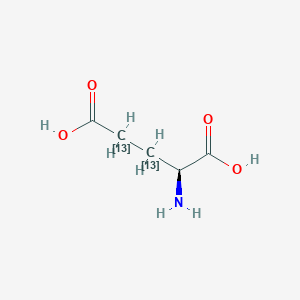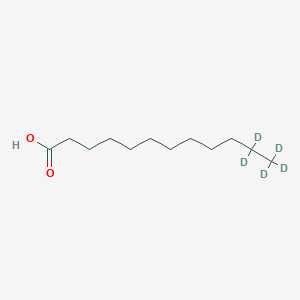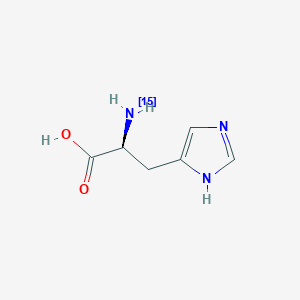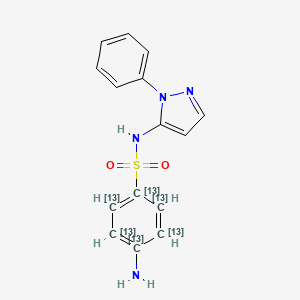
2-Hydroxybenzoic-carboxy-13C acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzoic-carboxy-13C acid typically involves the incorporation of the carbon-13 isotope into the salicylic acid molecule. The reaction conditions often involve high temperatures and pressures to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reaction. The final product is purified through crystallization or other separation techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxybenzoic-carboxy-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other hydroxybenzoic acid derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydroxybenzoic acids and their derivatives, which have applications in different chemical and pharmaceutical processes .
Applications De Recherche Scientifique
2-Hydroxybenzoic-carboxy-13C acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxybenzoic-carboxy-13C acid is primarily related to its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in different environments . This allows researchers to study molecular interactions, reaction mechanisms, and metabolic pathways with high precision .
Comparaison Avec Des Composés Similaires
2-Hydroxybenzoic-carboxy-13C acid is unique due to its isotopic labeling, which distinguishes it from other hydroxybenzoic acids. Similar compounds include:
Salicylic Acid: The non-labeled version of this compound, widely used in pharmaceuticals and cosmetics.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid with applications in food preservatives and cosmetics.
Protocatechuic Acid: Known for its antioxidant properties and use in health supplements.
Gentisic Acid: Used in the synthesis of various pharmaceuticals.
Each of these compounds has unique properties and applications, but the isotopic labeling of this compound makes it particularly valuable for analytical and research purposes .
Propriétés
Formule moléculaire |
C7H6O3 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+1 |
Clé InChI |
YGSDEFSMJLZEOE-CDYZYAPPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[13C](=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)








![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)



